(Bromomethylene)dimethyliminium bromide
Overview
Description
(Bromomethylene)dimethyliminium bromide is a chemical compound with the molecular formula C₃H₇Br₂N. It is known for its role in organic synthesis, particularly in the homologation of aldehydes to carboxylic acid derivatives. The compound is characterized by its solid form and a melting point of 148-153°C .
Mechanism of Action
Target of Action
(Bromomethylene)dimethyliminium bromide is a chemical compound used in laboratory settings and for the synthesis of substances
Mode of Action
It is known to participate in one-carbon homologation of aldehydes to carboxylic acid derivatives .
Biochemical Pathways
Given its role in the one-carbon homologation of aldehydes to carboxylic acid derivatives , it can be inferred that it may influence pathways involving these compounds.
Result of Action
It is known to be involved in the synthesis of substances in laboratory settings .
Action Environment
Safety data suggests that it should be used only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Bromomethylene)dimethyliminium bromide can be synthesized through the reaction of N,N-dimethylformamide with bromine. The reaction typically involves the following steps:
Reaction Setup: N,N-dimethylformamide is dissolved in an appropriate solvent, such as dichloromethane.
Addition of Bromine: Bromine is added dropwise to the solution under controlled temperature conditions.
Formation of Product: The reaction mixture is stirred until the formation of this compound is complete.
Isolation and Purification: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (Bromomethylene)dimethyliminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in solvents such as dichloromethane or acetonitrile.
Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures to facilitate the reaction.
Major Products: The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield iminium salts, while reactions with alcohols can produce alkoxy derivatives .
Scientific Research Applications
(Bromomethylene)dimethyliminium bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the homologation of aldehydes to carboxylic acid derivatives, facilitating the extension of carbon chains in organic molecules.
Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of functionalized polymers and advanced materials with specific properties.
Biological Research: The compound is utilized in the modification of biomolecules, aiding in the study of biological processes and the development of bioconjugates.
Comparison with Similar Compounds
(Chloromethylene)dimethyliminium chloride: Similar in structure but contains a chlorine atom instead of bromine.
N,N-Dimethylmethyleneiminium chloride: Another related compound with a similar iminium group but different halogen substituent.
Uniqueness: (Bromomethylene)dimethyliminium bromide is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom. This makes it particularly useful in certain synthetic applications where bromine’s properties are advantageous .
Properties
IUPAC Name |
bromomethylidene(dimethyl)azanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrN.BrH/c1-5(2)3-4;/h3H,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXYNENNFUBWFK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CBr)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452171 | |
Record name | Bromo-N,N-dimethylmethaniminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24774-61-6 | |
Record name | Methanaminium, N-(bromomethylene)-N-methyl-, bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24774-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromo-N,N-dimethylmethaniminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methanaminium, N-(bromomethylene)-N-methyl-, bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.013 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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